molecular formula C36H58O9 B591351 Ecliptasaponin D CAS No. 206756-04-9

Ecliptasaponin D

Cat. No. B591351
CAS RN: 206756-04-9
M. Wt: 634.851
InChI Key: WYDPEADEZMZKNM-USLJWFFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ecliptasaponin D is a triterpenoid glucoside isolated from Eclipta alba (L.) Hassk . It’s part of the oleanane-type (β-amyrane type) which consists of various eclalbasaponins and ecliptasaponins .


Molecular Structure Analysis

This compound contains a total of 108 bonds; 50 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 six-membered rings, 4 ten-membered rings, 1 carboxylic acid (aliphatic), 6 hydroxyl groups, 1 primary alcohol, and 4 secondary alcohols .


Chemical Reactions Analysis

This compound was isolated from Eclipta alba (L.) Hassk. Its structure was deduced as 3 beta, 16 beta-dihydroxy olean-12-ene-28-oic acid-3 beta-O-beta-D-glucopyranoside, based on spectral analysis and chemical evidences as well as results of hydrolysis .

Scientific Research Applications

Eclipta alba, which contains Ecliptasaponin D, has been traditionally used in Chinese medicine for various ailments, including loose teeth, dizziness, tinnitus, hemoptysis, hematuria, and uterine bleeding. A study has reported qualitative and quantitative analyses of Eclipta prostrata L. using LC/MS methods. The study established a method for the simultaneous quantitative determination of several compounds in E. prostrata, including this compound (Han et al., 2015). This method helps in quality control and provides a better understanding of the composition and potential therapeutic uses of Eclipta prostrata L.

Safety and Hazards

Ecliptasaponin D is considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Eclipta prostrata (L.) L., the plant from which Ecliptasaponin D is derived, is considered a nourishing herbal medicine with pleiotropic effects, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects . This suggests potential future directions for research into the therapeutic applications of this compound and related compounds.

Biochemical Analysis

Biochemical Properties

Ecliptasaponin D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the release of proinflammatory cytokines such as tumor necrosis factor-α (TNF-α) and matrix metalloproteinases from immune cells . These interactions highlight its potential in modulating inflammatory responses and protecting against oxidative stress.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the expression of extracellular matrix proteins in human kidney-2 (HK-2) cells induced by transforming growth factor-beta1 (TGFβ1), thereby attenuating renal fibrosis . This indicates its potential in regulating cellular responses to injury and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits the expression of matrix metalloproteinase 13 (MMP13) in HK-2 cells, which plays a role in extracellular matrix regulation . This inhibition helps in reducing tissue damage and fibrosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C, and its activity can be preserved for extended periods . Long-term studies in vitro and in vivo have demonstrated its sustained anti-inflammatory and antioxidant effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reducing inflammation and protecting against oxidative stress. At higher doses, there may be potential toxic or adverse effects. For instance, studies have shown that excessive doses of this compound can lead to hepatotoxicity and other adverse reactions . Therefore, determining the optimal dosage is crucial for its therapeutic application.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels, contributing to its biological activities. For example, it modulates the activity of enzymes involved in the synthesis and degradation of extracellular matrix proteins, thereby influencing tissue remodeling and repair . These interactions highlight its role in maintaining cellular homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It accumulates in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The compound’s distribution is influenced by its interactions with transport proteins, which facilitate its uptake and localization within target cells .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. For instance, this compound has been observed in the cytoplasm and nucleus of cells, indicating its involvement in regulating gene expression and cellular responses . These localization patterns are essential for understanding its mechanism of action.

properties

IUPAC Name

5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDPEADEZMZKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is Ecliptasaponin D and where is it found?

A: this compound is a triterpenoid glucoside isolated from the plant Eclipta alba (L.) Hassk. [] This plant is commonly known as false daisy and is used in traditional medicine.

Q2: What is the chemical structure of this compound?

A: this compound's structure has been elucidated as 3β,16β-dihydroxy olean-12-ene-28-oic acid-3β-O-β-D-glucopyranoside. This determination was made using spectral analysis, chemical evidence, and hydrolysis results. []

Q3: How is this compound quantified in complex mixtures?

A3: this compound can be quantified alongside other active ingredients in herbal medicine mixtures like Shengxuebao Mixture. Two primary methods are employed:

  • HPLC-UV-MS: This technique offers high sensitivity and specificity, allowing for the simultaneous detection and quantification of this compound and other compounds. [, ]
  • UV-Vis and NIR Spectroscopy Combined with Multivariate Data Analysis: This approach utilizes the unique spectral fingerprints of different compounds. Partial Least Squares (PLS) analysis is then applied to build models that correlate spectral data with the concentration of this compound and other ingredients. This method is rapid and suitable for quality control purposes. []

Q4: Are there any specific quality control considerations related to this compound analysis?

A: When analyzing this compound in herbal mixtures, quality by design (QbD) principles are crucial. This involves identifying critical method attributes (CMA) like resolution and signal-to-noise ratio. Critical method parameters (CMP) like the amount of acid in the mobile phase, temperature, gradient, and wavelength need optimization for accurate and reliable quantification. []

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